molecular formula C18H22N4O B5336704 N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No.: B5336704
M. Wt: 310.4 g/mol
InChI Key: VHJVCGFGCNPDEI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyridinyl group and a dimethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridinyl and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
  • N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1-piperazinecarboxamide
  • N-(3,4-dimethylphenyl)-4-(4-pyridinyl)-1-piperazinecarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over similar compounds in terms of reactivity, binding affinity, and overall effectiveness.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-6-7-16(13-15(14)2)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJVCGFGCNPDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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